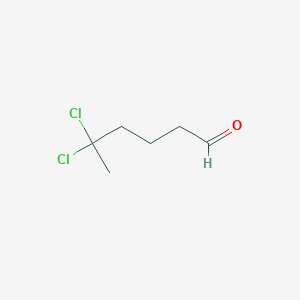
5,5-Dichlorohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichlorohexanal is an organic compound with the molecular formula C6H10Cl2O. It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the fifth carbon of a hexanal chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-Dichlorohexanal can be synthesized through several methods. One common approach involves the chlorination of hexanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dichlorohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5-dichlorohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 5,5-dichlorohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOCH3, other nucleophiles, often in polar aprotic solvents.
Major Products Formed
Oxidation: 5,5-Dichlorohexanoic acid.
Reduction: 5,5-Dichlorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dichlorohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,5-Dichlorohexanal involves its reactivity with various biological and chemical targets. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorohexanal: Similar structure but with chlorine atoms on the second and third carbons.
1,5-Dichlorohexane: A dichlorinated hexane with chlorine atoms on the first and fifth carbons.
5,7-Dichlorokynurenic acid: A dichlorinated derivative of kynurenic acid.
Uniqueness
5,5-Dichlorohexanal is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and properties compared to other dichlorinated compounds. This positioning influences its chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
165260-19-5 |
|---|---|
Formule moléculaire |
C6H10Cl2O |
Poids moléculaire |
169.05 g/mol |
Nom IUPAC |
5,5-dichlorohexanal |
InChI |
InChI=1S/C6H10Cl2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
Clé InChI |
HRYAOODZAIZDHF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
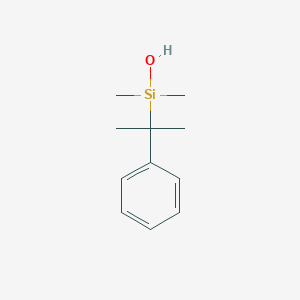
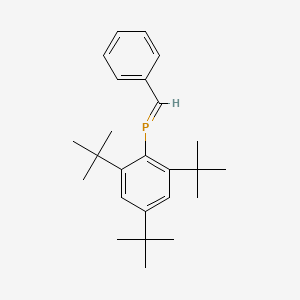
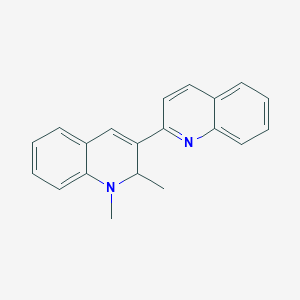
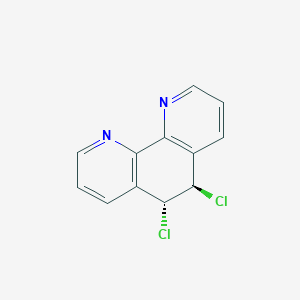
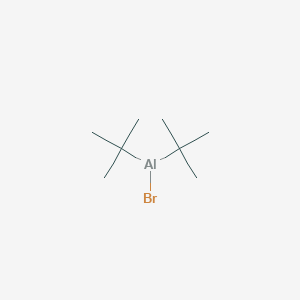





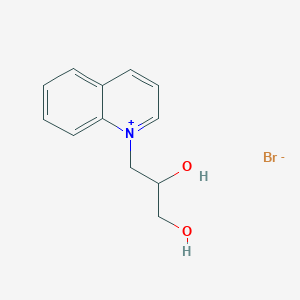
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)

